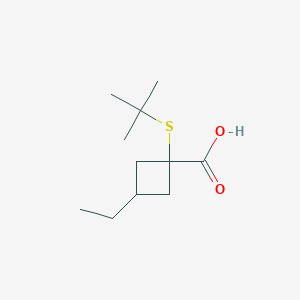
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a tert-butylthio group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with tert-butylthiol and ethylating agents. One common method involves the use of Grignard reagents, where tert-butylthiol is reacted with a cyclobutane derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclobutane derivatives without the tert-butylthio group.
Substitution: Cyclobutane derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
tert-Butylthiol: Shares the tert-butylthio group but lacks the cyclobutane ring and carboxylic acid group.
Cyclobutane carboxylic acid: Contains the cyclobutane ring and carboxylic acid group but lacks the tert-butylthio group.
Uniqueness: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is unique due to the combination of its tert-butylthio group, ethyl group, and cyclobutane ring.
Propiedades
Fórmula molecular |
C11H20O2S |
|---|---|
Peso molecular |
216.34 g/mol |
Nombre IUPAC |
1-tert-butylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-5-8-6-11(7-8,9(12)13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
Clave InChI |
XNXZXHNNFFVAMU-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(C1)(C(=O)O)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


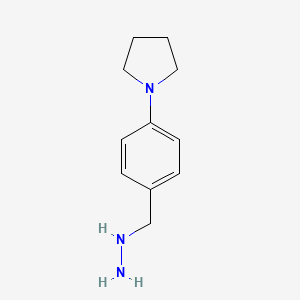
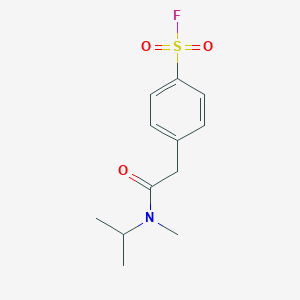

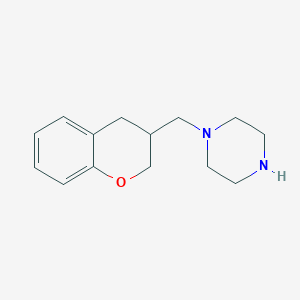

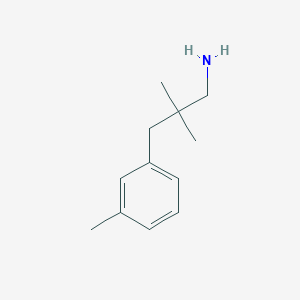
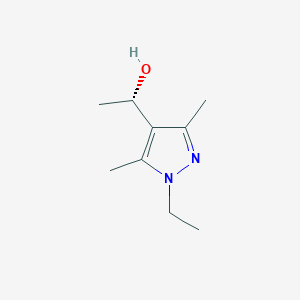
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)

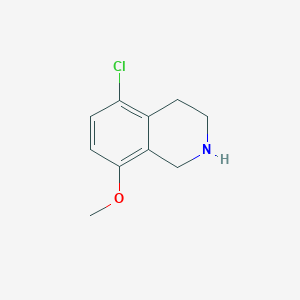

![3-[2-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B13531293.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-carboxylic acid](/img/structure/B13531294.png)

